molecular formula C7H12N2O2 B2656509 5-Butylimidazolidine-2,4-dione CAS No. 102716-78-9

5-Butylimidazolidine-2,4-dione

Cat. No.: B2656509
CAS No.: 102716-78-9
M. Wt: 156.185
InChI Key: JZBMVRBRZUZZCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylimidazolidine-2,4-dione typically involves the reaction of butylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods can include the use of multi-jet oscillating disk reactors to ensure uniform mixing and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Butylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

5-Butylimidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Butylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain bacterial enzymes, leading to antibacterial activity, or modulate ion channels, resulting in anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Butylimidazolidine-2,4-dione include:

  • 5-Phenylimidazolidine-2,4-dione
  • 5-Methylimidazolidine-2,4-dione
  • 5-Ethylimidazolidine-2,4-dione

Uniqueness

This compound is unique due to its specific butyl substituent, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its biological efficacy .

Properties

IUPAC Name

5-butylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBMVRBRZUZZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033907
Record name 5-Butylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87052-64-0
Record name 5-Butylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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